molecular formula C13H20Cl2N2O2 B8432225 Ethyl4-(piperazin-1-yl)benzoatedihydrochloride

Ethyl4-(piperazin-1-yl)benzoatedihydrochloride

Cat. No.: B8432225
M. Wt: 307.21 g/mol
InChI Key: BTZMRHXIHSLFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl4-(piperazin-1-yl)benzoatedihydrochloride is a chemical compound with the molecular formula C13H18N2O2. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is a derivative of benzoic acid and piperazine, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl4-(piperazin-1-yl)benzoatedihydrochloride typically involves the reaction of piperazine with ethyl 4-chlorobenzoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl4-(piperazin-1-yl)benzoatedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl4-(piperazin-1-yl)benzoatedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl4-(piperazin-1-yl)benzoatedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring in the compound can bind to various receptors, modulating their activity and leading to physiological effects. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1-piperazinyl)benzoate
  • Cetirizine ethyl ester dihydrochloride
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid

Uniqueness

Ethyl4-(piperazin-1-yl)benzoatedihydrochloride stands out due to its specific structural features, which confer unique binding properties and reactivity. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C13H20Cl2N2O2

Molecular Weight

307.21 g/mol

IUPAC Name

ethyl 4-piperazin-1-ylbenzoate;dihydrochloride

InChI

InChI=1S/C13H18N2O2.2ClH/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15;;/h3-6,14H,2,7-10H2,1H3;2*1H

InChI Key

BTZMRHXIHSLFMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl

Origin of Product

United States

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